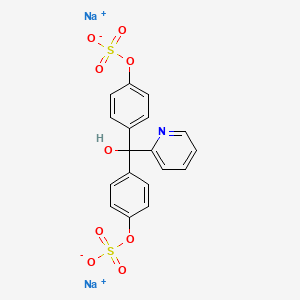
Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, phenylene groups, and sulfate functionalities. Its molecular formula is C18H13NNa2O9S2, and it has a molecular weight of 497.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) typically involves the condensation of pyridine-2-carbaldehyde with bis(4-hydroxyphenyl)methane in the presence of a suitable base. The reaction is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfate groups. The final product is then neutralized with sodium hydroxide to form the sodium salt.
Reaction Conditions:
Temperature: The condensation reaction is usually carried out at room temperature, while the sulfonation step may require elevated temperatures (50-70°C).
Solvents: Common solvents include dichloromethane for the condensation step and acetic acid for the sulfonation step.
Catalysts: Bases like sodium hydroxide or potassium carbonate are used to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Hydroxyl derivatives of the pyridine ring.
Substitution: Halogenated phenylene derivatives.
Scientific Research Applications
Chemistry
In chemistry, sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s sulfate groups enhance its solubility, making it a potential candidate for pharmaceutical formulations. Its interactions with biological macromolecules are of particular interest in the development of new therapeutic agents.
Industry
Industrially, sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to chelate metal ions plays a crucial role in its biological activity. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Sodium (pyridin-2-ylmethylene)bis(4,1-phenylene) bis(sulfate) hydrate
- Sodium picosulfate
- Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) hydrate
Uniqueness
Compared to similar compounds, sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) stands out due to its specific structural features, such as the presence of both pyridine and phenylene groups, which contribute to its unique chemical and biological properties. Its ability to form stable complexes with metals and its enhanced solubility due to sulfate groups make it particularly valuable in various applications.
Properties
Molecular Formula |
C18H13NNa2O9S2 |
|---|---|
Molecular Weight |
497.4 g/mol |
IUPAC Name |
disodium;[4-[hydroxy-pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO9S2.2Na/c20-18(17-3-1-2-12-19-17,13-4-8-15(9-5-13)27-29(21,22)23)14-6-10-16(11-7-14)28-30(24,25)26;;/h1-12,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
LXCYQYKPRNHANI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


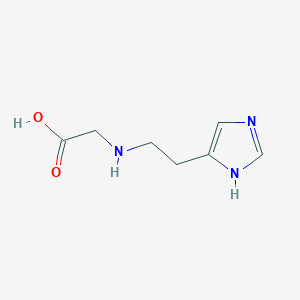
![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)
![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12823262.png)
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12823267.png)
![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)
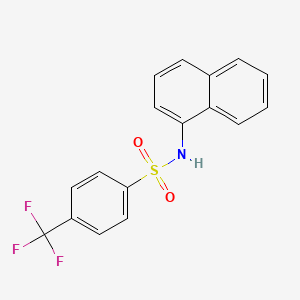
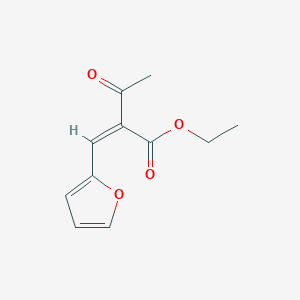
![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
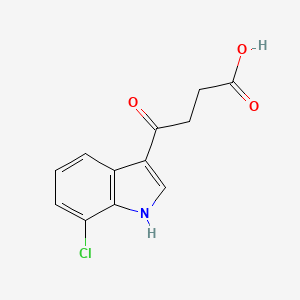
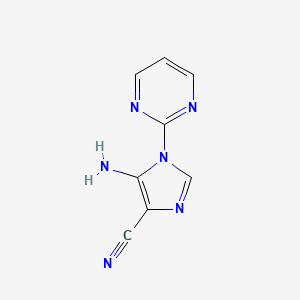
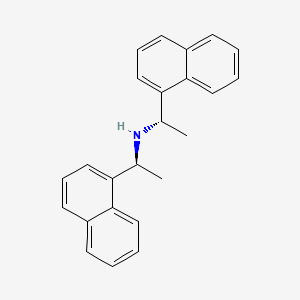
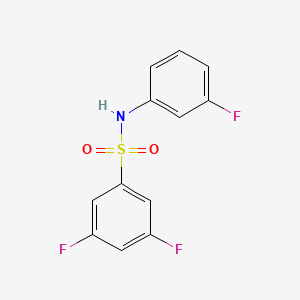

![4-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12823319.png)
